molecular formula C9H10FNO B1148833 (4-Fluorophenyl)acetone oxime CAS No. 151427-07-5

(4-Fluorophenyl)acetone oxime

Cat. No.: B1148833
CAS No.: 151427-07-5
M. Wt: 167.18
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluorophenyl)acetone oxime is an organic compound with the molecular formula C9H10FNO It is a derivative of acetone oxime, where the acetone moiety is substituted with a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Fluorophenyl)acetone oxime can be synthesized through the condensation of (4-fluorophenyl)acetone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours to yield the desired oxime.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts such as zinc oxide can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: (4-Fluorophenyl)acetone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The oxime can participate in nucleophilic substitution reactions, where the hydroxylamine moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products:

    Oxidation: Nitroso compounds or nitriles.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

(4-Fluorophenyl)acetone oxime has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biochemical pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)acetone oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activity. Additionally, the compound can undergo tautomerization, leading to the formation of reactive intermediates that can participate in further chemical reactions.

Comparison with Similar Compounds

    Acetone oxime: A simpler analog without the fluorophenyl substitution.

    (4-Fluorophenyl)acetone: The parent ketone without the oxime group.

    2-Butanone oxime: Another oxime derivative with a different alkyl group.

Uniqueness: (4-Fluorophenyl)acetone oxime is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This substitution can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

(NE)-N-[1-(4-fluorophenyl)propan-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,12H,6H2,1H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIGMGPOXRUUMD-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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